Ethyl (2-((4-(trifluoromethoxy)phenyl)carbamoyl)benzofuran-3-yl)carbamate
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Description
Ethyl (2-((4-(trifluoromethoxy)phenyl)carbamoyl)benzofuran-3-yl)carbamate is a useful research compound. Its molecular formula is C19H15F3N2O5 and its molecular weight is 408.333. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activity
Ethyl (2-((4-(trifluoromethoxy)phenyl)carbamoyl)benzofuran-3-yl)carbamate, a compound with a benzofuran core, has been explored in various scientific studies focusing on synthesis methodologies and biological activities. The compound's derivatives exhibit a range of biological activities, including antimicrobial properties. For instance, a study detailed the synthesis of 3-substituted 5-(benzofuran-2-yl)-pyrazole derivatives with significant antimicrobial activity against fungal species like C. albicans and antibacterial effects against specific bacteria (Abdel-Wahab, Abdel‐Aziz, & Ahmed, 2008). This highlights the potential of benzofuran derivatives in contributing to new antimicrobial agents.
Antioxidant and Antibacterial Studies
Further studies have been conducted on benzofuran derivatives, focusing on their antioxidant and antibacterial properties. Phenolic esters and amides of 2-(1-benzofuran-2-yl) quinoline-4-carboxylic acid were synthesized and evaluated for their in vitro antioxidant and antibacterial activity. Some compounds demonstrated good chelating ability with Fe+2 ions and scavenging activity with DPPH free radicals. Regarding antibacterial activities, specific compounds were found to be as potent as ampicillin against various bacterial strains, showcasing the versatility of benzofuran derivatives in developing potential antioxidant and antibacterial agents (Shankerrao, Bodke, & Mety, 2013).
Electropolymerization and Electrochemical Properties
The introduction of different acceptor groups and copolymerization into the benzofuran core structure significantly affects the electrochemical and electrochromic properties of the resulting compounds. Novel donor-acceptor type monomers based on the benzofuran core were synthesized and characterized, showing good electrochemical activity and distinct UV-vis absorption spectra. Their polymers, obtained via electropolymerization, displayed well-defined oxidation and reduction processes, with significant optical contrast and switching time, indicating potential applications in electrochromic devices (Hu et al., 2013).
Antimicrobial Screening
The antimicrobial screening of benzofuran aryl ureas and carbamates further underscores the biological relevance of these compounds. Specific derivatives were synthesized and evaluated for antimicrobial activities, showing promise as biologically important agents. This work emphasizes the potential of benzofuran derivatives in the development of new antimicrobial compounds, contributing to the ongoing search for effective agents against microbial resistance (Kumari et al., 2019).
Properties
IUPAC Name |
ethyl N-[2-[[4-(trifluoromethoxy)phenyl]carbamoyl]-1-benzofuran-3-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F3N2O5/c1-2-27-18(26)24-15-13-5-3-4-6-14(13)28-16(15)17(25)23-11-7-9-12(10-8-11)29-19(20,21)22/h3-10H,2H2,1H3,(H,23,25)(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSFLXEUMVRWSOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=CC=C(C=C3)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F3N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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